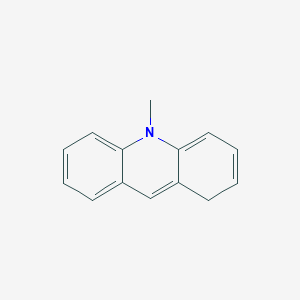

10-Methylacridan

Description

Properties

CAS No. |

4217-54-3 |

|---|---|

Molecular Formula |

C14H13N |

Molecular Weight |

195.26 g/mol |

IUPAC Name |

10-methyl-1H-acridine |

InChI |

InChI=1S/C14H13N/c1-15-13-8-4-2-6-11(13)10-12-7-3-5-9-14(12)15/h2-6,8-10H,7H2,1H3 |

InChI Key |

CAQAMQUSGHVAIK-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=CC=CCC2=CC3=CC=CC=C31 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 10-Methylacridan can be synthesized through several methods, including the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. Another method is the cyclization of 9-methylacridone under acidic conditions.

Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The choice of catalysts and solvents can significantly affect the efficiency of the synthesis process.

Chemical Reactions Analysis

Formation via Reduction of 10-Methylacridinium Salts

10-Methylacridan is primarily generated through the reduction of 10-methylacridinium perchlorate. Key pathways include:

-

Reaction with tertiary amines : N,N-Disubstituted alkylamines or aralkylamines reduce 10-methylacridinium perchlorate to yield this compound (50–80%) alongside 10-methyl-9-acridinone or 9-(dialkylamino) derivatives, depending on steric effects .

-

Photochemical reduction : Visible-light irradiation of 10-methylacridinium ion in methanol with alkenes (e.g., cyclohexene) produces adducts, with this compound as a major intermediate .

Disproportionation in Basic Media

In aqueous base (pH 9–14), this compound undergoes disproportionation:

(where AcrH = 10-methylacridinium pseudobase, AcrH₂ = this compound, AcrO = 10-methyl-9-acridinone).

| Parameter | Value | Source |

|---|---|---|

| Second-order rate constant (k<sub>dis</sub>) | 4.7 × 10<sup>−14</sup> M<sup>−1</sup>s<sup>−1</sup> | |

| pH dependence | Maximal at pH 12–13 |

Oxidation by Ferricyanide

Ferricyanide ([Fe(CN)<sub>6</sub><sup>3−</sup>]) oxidizes this compound back to the acridinium cation:

This reaction competes with disproportionation at pH < 12 .

Substituent Effects on Reactivity

C-9 substituents significantly alter the stability and reactivity of this compound precursors:

-

Pseudobase stability : Bulky substituents (e.g., isopropyl) stabilize the pseudobase, increasing its lifetime .

-

Rate of hydroxide attack : Follows the order H > primary alkyl > aryl > secondary alkyl .

Mechanistic Insights

-

Hydrogen transfer : Disproportionation occurs via direct hydrogen transfer between C-9 atoms of two acridine moieties, bypassing solvent exchange .

-

Electron transfer : Photoreactions involve electron transfer from alkenes to the singlet excited state of 10-methylacridinium ion, forming radical intermediates that yield adducts .

Scientific Research Applications

10-Methylacridan has found applications in several scientific fields:

Chemistry: It is used as a model compound in studies of electron transfer and redox reactions.

Biology: Its derivatives are explored for potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to develop this compound derivatives as therapeutic agents.

Industry: The compound is utilized in the development of chemiluminescent materials and sensors.

Mechanism of Action

The mechanism by which 10-Methylacridan exerts its effects involves its ability to act as an electron donor or acceptor in redox reactions. Its molecular targets and pathways include interactions with enzymes and other biomolecules involved in cellular processes.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Acridan Derivatives

Key Observations:

- Redox Activity: this compound exhibits superior electrochemical reversibility compared to 9-aminoacridinium salts, enabling its use in energy storage systems .

- Synthetic Utility: Unlike 9-imino-10H-dihydroacridines, this compound derivatives are more synthetically accessible and have well-documented reaction pathways .

Reactivity in Photochemical Reactions

This compound participates in photo-induced single-electron transfer (SET) reactions, forming radical intermediates. For example, in the presence of triphenylphosphine and visible light, it generates a dimeric radical intermediate (Fig. 1) . This contrasts with 9-arylmethylene-10-methylacridans , which undergo slower radical coupling due to steric hindrance from aryl groups .

Reaction Efficiency :

- This compound : Yields >80% under optimized conditions (visible light, I₂ catalyst) .

- 9-Substituted Analogs : Lower yields (40–60%) due to reduced solubility and competing side reactions .

Pharmacological Activity

Table 2: Neuroleptic Activity of Tricyclic Compounds

Insights :

- The spatial arrangement of the tricyclic nucleus and substituents critically influences neuroleptic potency. This compound derivatives with flexible side chains (e.g., compound 26) outperform rigid analogs .

Electrochemical Behavior

The This compound/10-methylacridinium redox couple has been extensively studied in acetonitrile. Key parameters include:

- Oxidation Potential: +0.42 V vs. SCE .

- Electron-Transfer Rate : $ k_{et} = 1.2 \times 10^3 \, \text{M}^{-1}\text{s}^{-1} $, significantly faster than NADH analogs due to reduced steric hindrance .

In contrast, 9-aminoacridinium salts show irreversible oxidation ($ E_{pa} = +0.85 \, \text{V} $) and slower kinetics, limiting their utility in catalytic systems .

Biological Activity

10-Methylacridan, a member of the acridine family, has garnered attention for its diverse biological activities, particularly in antimicrobial applications. This article synthesizes findings from various studies, detailing its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound (C14H11N) is characterized by a methyl group at the 10-position of the acridine backbone. This modification influences its solubility and interaction with biological targets. The compound can exist in various forms, including 10-methylacridinium salts, which are often more soluble and biologically active.

Antimicrobial Activity

1. Antibacterial Properties:

Research indicates that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, the minimum inhibitory concentration (MIC) values for various derivatives have been reported in the range of 16-256 µg/mL, demonstrating moderate to strong activity compared to standard antibiotics like ciprofloxacin (MIC = 0.50-16 µg/mL) .

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 64-128 | Staphylococcus aureus |

| 3,6-Diamino-10-methylacridan | 32-128 | Escherichia coli |

| Nystatin | 0.50-2 | Fungal strains |

2. Antifungal Activity:

In addition to its antibacterial properties, this compound derivatives have shown antifungal activity. The compound's efficacy against Candida species has been noted, although specific MIC values were not detailed in the available literature.

The antimicrobial effects of this compound are attributed to several mechanisms:

- DNA Intercalation: The planar structure of acridines allows them to intercalate into DNA, disrupting replication and transcription processes.

- Topoisomerase Inhibition: Some studies suggest that these compounds may inhibit topoisomerases, enzymes critical for DNA unwinding during replication .

- Membrane Disruption: The cationic nature of 10-methylacridinium salts enhances their ability to disrupt bacterial membranes, leading to cell lysis.

Case Studies

Case Study: Efficacy Against Multi-Drug Resistant Strains

A study evaluating the effectiveness of this compound against multi-drug resistant strains of Staphylococcus aureus demonstrated promising results. The compound exhibited a synergistic effect when combined with conventional antibiotics, significantly reducing biofilm formation and enhancing overall antibacterial efficacy.

Research Findings

Recent investigations into the biological activity of this compound have revealed:

- Toxicity Profiles: While effective against pathogens, toxicity studies indicate that certain derivatives exhibit low cytotoxicity towards eukaryotic cells, making them potential candidates for further development .

- Chemiluminescent Properties: Some derivatives have been explored for their chemiluminescent properties, which could be utilized in biosensing applications .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 10-Methylacridan, and how can their efficiency be optimized?

- Methodology :

- Synthesis : Common methods include the methylation of acridan using methyl iodide in the presence of a base (e.g., potassium carbonate) under reflux conditions. Alternative routes involve Friedel-Crafts alkylation or catalytic hydrogenation of 10-methylacridine derivatives .

- Optimization : Use factorial design experiments to test variables (temperature, solvent polarity, catalyst loading). Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).

- Characterization : Confirm identity via H/C NMR (e.g., methyl proton resonance at δ 2.4–2.6 ppm), high-resolution mass spectrometry (HRMS), and FT-IR (C-H stretching at ~2900 cm) .

Q. Which analytical techniques are most reliable for assessing the purity of this compound?

- Methodology :

- Primary Methods : HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Compare retention times against known standards .

- Supplementary Techniques : Differential scanning calorimetry (DSC) to check melting point consistency (literature range: 120–122°C). Combustion analysis for elemental composition (C, H, N) .

- Data Cross-Validation : Use multiple techniques to resolve discrepancies (e.g., NMR impurities vs. HPLC purity) .

Advanced Research Questions

Q. How can contradictory data in this compound’s spectroscopic profiles be systematically resolved?

- Methodology :

- Case Study : If NMR signals conflict with literature, verify solvent effects (e.g., DMSO vs. CDCl), concentration-dependent aggregation, or tautomeric equilibria. Use deuterated solvents and variable-temperature NMR .

- Collaborative Analysis : Cross-reference with computational chemistry (DFT calculations for predicted chemical shifts) .

- Table : Example of conflicting NMR data resolution:

| Source | Solvent | δ (ppm) Methyl Group | Proposed Explanation |

|---|---|---|---|

| Study A | CDCl | 2.45 | Standard conditions |

| Study B | DMSO-d | 2.62 | Hydrogen bonding with solvent |

Q. What experimental strategies address inconsistencies in reported reaction mechanisms for this compound derivatization?

- Methodology :

- Kinetic Studies : Use stopped-flow spectroscopy to track intermediate formation. Compare activation energies under varying pH and solvent conditions .

- Isotopic Labeling : Introduce C or H at the methyl group to trace mechanistic pathways via MS/MS fragmentation patterns .

- Controlled Replication : Reproduce conflicting studies with strict adherence to documented protocols (e.g., inert atmosphere, anhydrous solvents) .

Q. How can researchers design robust computational models to predict this compound’s photophysical properties?

- Methodology :

- Parameter Selection : Use density functional theory (DFT) with B3LYP/6-31G(d) basis set to calculate HOMO-LUMO gaps. Validate against experimental UV-Vis spectra (λ ~320 nm) .

- Error Analysis : Quantify deviations between calculated and observed Stokes shifts using root-mean-square error (RMSE). Adjust solvation models (e.g., PCM vs. SMD) .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for interpreting heterogeneous catalytic data in this compound synthesis?

- Methodology :

- Multivariate Analysis : Apply principal component analysis (PCA) to correlate catalyst type, surface area, and yield. Use ANOVA to identify significant variables .

- Outlier Detection : Employ Grubbs’ test for anomalous turnover numbers (TONs). Replicate outlier experiments to confirm validity .

Q. How should researchers address ethical and reproducibility challenges in publishing this compound studies?

- Guidelines :

- Data Transparency : Deposit raw spectra, chromatograms, and crystallographic data in public repositories (e.g., Cambridge Structural Database) .

- Ethical Reporting : Disclose all negative results (e.g., failed catalysis attempts) to avoid publication bias. Follow COPE guidelines for authorship and conflicts of interest .

Literature and Collaboration

Q. What strategies ensure comprehensive literature reviews on this compound’s applications?

- Methodology :

- Database Searches : Use SciFinder with keywords (e.g., “this compound AND photoluminescence”) and refine by publication year (post-2010). Exclude patents to focus on academic research .

- Gap Analysis : Map studies to identify underexplored areas (e.g., bioimaging applications vs. catalytic uses) .

Q. How can interdisciplinary teams collaboratively design this compound-based materials?

- Framework :

- Role Allocation : Assign synthetic chemists, spectroscopists, and computational modelers to distinct tasks. Use project management tools (e.g., Gantt charts) for milestone tracking .

- Conflict Resolution : Hold regular data review sessions to align interpretations. Use shared electronic lab notebooks (e.g., LabArchives) for real-time updates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.